7-methoxy-1H-indazole

Description

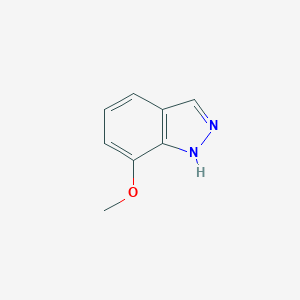

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBANHQTMCETBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439880 |

Source

|

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-05-1 |

Source

|

| Record name | 7-Methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-methoxy-1H-indazole: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methoxy-1H-indazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry, primarily due to its role as an inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its interaction with the neuronal nitric oxide synthase signaling pathway. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development.

Chemical Properties and Structure

This compound is a solid, brown compound at room temperature. Its core structure consists of a fused benzene and pyrazole ring, with a methoxy group substituted at the 7-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H8N2O | |

| Molecular Weight | 148.16 g/mol | |

| Melting Point | 91-92 °C | |

| Boiling Point (Predicted) | 312.5 ± 15.0 °C | |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.33 ± 0.40 | |

| Appearance | Brown solid | |

| Storage Temperature | Room Temperature, Sealed in dry |

Structural Information

The structural identifiers for this compound are provided in Table 2. These are essential for unambiguous identification in chemical databases and computational modeling.

| Identifier | Value |

| SMILES | COc1cccc2c1[nH]nc2 |

| InChI | InChI=1S/C8H8N2O/c1-11-7-4-2-3-5-6(7)8-9-10-5/h2-5,10H,1H3 |

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds from N-(2-methoxy-6-methylphenyl)acetamide. The workflow for this synthesis is depicted below.

A Technical Guide to 7-methoxy-1H-indazole (CAS: 133841-05-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. It details the compound's physicochemical properties, a robust synthesis protocol, spectroscopic characterization, and known biological activities. Furthermore, it explores the broader therapeutic potential of the indazole scaffold and provides representative experimental protocols for assessing biological activity.

Chemical and Physical Properties

This compound is a brown solid at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methoxy group substitution at the 7-position. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 133841-05-1 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 312.5 ± 15.0 °C (Predicted) | [1] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.33 ± 0.40 (Predicted) | [1] |

| Appearance | Brown Solid | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved from N-(2-methoxy-6-methylphenyl)acetamide, yielding the final product after cyclization and purification.[1]

-

Reaction Setup : To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).

-

Reflux : Heat the reaction mixture to reflux and maintain for 9 hours.

-

Solvent Removal : After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Hydrolysis : Add 6 N aqueous sodium hydroxide solution (100 mL) to the residue and stir for 1 hour at room temperature.

-

Neutralization and Extraction : Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid. Extract the aqueous layer with chloroform.

-

Drying and Concentration : Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate (from 3/1 to 1/1), to afford this compound as a pure compound (3.95 g, 51% yield).

The primary spectroscopic data available for the characterization of this compound is ¹H-NMR.

| ¹H-NMR (DMSO-d₆) | |

| Chemical Shift (δ) | Description |

| 13.27 ppm | brs, 1H (NH) |

| 8.01 ppm | d, J = 1.5 Hz, 1H (Ar-H) |

| 7.30 ppm | d, J = 8.0 Hz, 1H (Ar-H) |

| 7.02 ppm | dd, J = 8.0, 7.5 Hz, 1H (Ar-H) |

| 6.82 ppm | d, J = 7.5 Hz, 1H (Ar-H) |

| 3.94 ppm | s, 3H (OCH₃) |

| Reference:[1] |

Biological Activity and Mechanism of Action

This compound is identified as an inhibitor of neuronal nitric oxide synthase (nNOS).[1][4][5] Nitric oxide (NO) is a critical biological messenger in processes like neurotransmission, but its overproduction is implicated in various neurodegenerative diseases and ischemic events.[4] As an nNOS inhibitor, this compound shows therapeutic potential and serves as a valuable pharmacological tool.[5] Its activity demonstrates that a nitro group, present in other potent indazole-based nNOS inhibitors like 7-nitroindazole, is not essential for inhibitory action.[5][6][7][8]

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[9][10][11][12][13] This is due to its versatile structure which is present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[9][11][12] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[9][14]

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could target various kinase signaling pathways. One such critical pathway in oncology is mediated by p21-activated kinase 1 (PAK1).[15][16][17][18][19] PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and is involved in cell survival, proliferation, and motility.[15][16][17] While direct inhibition of PAK1 by this compound has not been reported, structurally related indazole compounds are known to target this kinase.[14] The diagram below illustrates the PAK1 signaling pathway and the potential point of inhibition.

Representative Experimental Protocol for Biological Assays

To evaluate the potential of indazole derivatives like this compound as kinase inhibitors, a robust in vitro assay is essential. The following protocol is a representative example for assessing kinase inhibition, adaptable for various kinases.[20][21]

This protocol is based on an assay that measures the amount of ADP produced during a kinase reaction, where the resulting luminescent signal is proportional to kinase activity.[21]

-

Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the compound in the appropriate kinase assay buffer to achieve final desired concentrations for IC₅₀ determination.

-

Reaction Setup : In a 384-well or 96-well white plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction : Add the kinase and its specific substrate to the wells. Initiate the reaction by adding an ATP solution (typically at its Km concentration for the kinase). Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation : Terminate the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes.

-

Detection : Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

-

Data Acquisition : Measure the luminescence signal using a microplate reader.

-

Data Analysis : Normalize the data to controls. Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC₅₀ value.

Applications in Research and Drug Development

This compound holds promise in two primary areas:

-

Neuroscience Research : As a documented inhibitor of nNOS, it is a valuable tool for studying the role of nitric oxide in the central nervous system, particularly in the context of neurotoxicity and ischemic brain damage.[4][5]

-

Medicinal Chemistry Scaffold : Its structure serves as a versatile starting point or building block for the synthesis of more complex molecules.[22] The indazole core is a proven pharmacophore, and modifications to the this compound structure could lead to the discovery of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions.[9][11][23]

Conclusion

This compound (CAS 133841-05-1) is a well-characterized compound with a straightforward synthesis. Its established role as a neuronal nitric oxide synthase inhibitor makes it relevant for neuropharmacological research. Moreover, as a member of the privileged indazole family, it represents a valuable scaffold for the development of new chemical entities, particularly in the area of kinase inhibition for oncology. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. PAK1 | Cancer Genetics Web [cancerindex.org]

- 19. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Buy this compound-6-carbonitrile [smolecule.com]

- 23. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of 7-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 7-methoxy-1H-indazole, a notable inhibitor of neuronal nitric oxide synthase (nNOS). The document details a robust synthetic protocol, including experimental procedures and quantitative data. It is designed to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering a thorough understanding of the synthesis and properties of this significant heterocyclic compound.

Introduction and Discovery

This compound, also referred to as 7-MI, was identified and synthesized as part of pharmacological studies into novel inhibitors of neuronal nitric oxide synthase (nNOS)[1][2]. Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making the development of selective inhibitors a key therapeutic strategy. The discovery of this compound demonstrated that an electron-donating methoxy group at the 7-position of the indazole ring could confer potent inhibitory activity against nNOS[1]. This finding was significant as it showed that a nitro group, present in earlier inhibitors like 7-nitroindazole (7-NI), was not essential for activity[3]. The methoxy group provides a different electronic and steric profile, opening new avenues for structure-activity relationship (SAR) studies in the design of nNOS inhibitors.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved through a multi-step process commencing from 2-methyl-6-nitroanisole. The overall synthetic workflow involves the reduction of the nitro group, acetylation of the resulting amine, and a subsequent Jacobson-style ring closure to form the indazole core.

Step 1: Synthesis of 2-Methyl-3-methoxyaniline

The initial step involves the reduction of the nitro group of 2-methyl-6-nitroanisole to an amine. A standard method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitroanisole in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2-methyl-3-methoxyaniline, which can be used in the next step without further purification or purified by distillation if necessary.

Step 2: Synthesis of N-(2-methoxy-6-methylphenyl)acetamide

The resulting aniline is then acetylated to form the corresponding acetamide, which is the direct precursor for the indazole ring formation.

Experimental Protocol:

-

Dissolve 2-methyl-3-methoxyaniline in glacial acetic acid.

-

Add acetic anhydride to the solution. The reaction is typically exothermic.

-

Stir the mixture at room temperature or with gentle heating until the acetylation is complete, as monitored by TLC.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid N-(2-methoxy-6-methylphenyl)acetamide by filtration, wash with water, and dry.

Step 3: Synthesis of this compound

This final step utilizes a Jacobson-style reaction involving nitrosation and cyclization, followed by deacetylation.

Experimental Protocol: [3]

-

To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).

-

Heat the reaction mixture to reflux for 9 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

To the residue, add 6 N aqueous sodium hydroxide solution (100 mL) and stir for 1 hour at room temperature to facilitate hydrolysis of the N-acetyl group.

-

Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid and extract the product with chloroform.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a solvent gradient of n-hexane/ethyl acetate (from 3:1 to 1:1) to afford this compound.

Quantitative and Spectroscopic Data

The following tables summarize the key quantitative and spectroscopic data for the synthesis and characterization of this compound.

Table 1: Synthesis Data

| Parameter | Value | Reference |

| Starting Material | N-(2-methoxy-6-methylphenyl)acetamide | [3] |

| Product | This compound | [3] |

| Yield | 51% | [3] |

| Melting Point | 91-92 °C | [3] |

| Appearance | Brown solid | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR (DMSO-d6) | δ: 3.94 (3H, s), 6.82 (1H, d, J = 7.5 Hz), 7.02 (1H, dd, J = 8.0, 7.5 Hz), 7.30 (1H, d, J = 8.0 Hz), 8.01 (1H, d, J = 1.5 Hz), 13.27 (brs, 1H) | [3] |

| Boiling Point | 312.5±15.0 °C (Predicted) | [3] |

| Density | 1.244±0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.33±0.40 (Predicted) | [3] |

Biological Activity: Inhibition of Neuronal Nitric Oxide Synthase

The primary biological significance of this compound lies in its ability to inhibit neuronal nitric oxide synthase (nNOS). It is the most active compound in a series of methoxyindazoles studied for this purpose[3]. Modeling studies suggest that bulky substituents at the 7-position can create steric hindrance that affects the interaction with the nNOS active site[1]. The inhibitory action of this compound on nNOS makes it a valuable lead compound in the development of therapeutic agents for neurological conditions associated with nitric oxide overproduction.

Conclusion

This technical guide has detailed the discovery and a reliable synthetic route for this compound. The provided experimental protocols and quantitative data offer a solid foundation for its preparation and study. As a potent inhibitor of nNOS, this compound continues to be a compound of significant interest for researchers in medicinal chemistry and pharmacology. The information compiled herein serves as a practical resource to facilitate further investigation and development of indazole-based therapeutics.

References

The Diverse Biological Activities of 7-Methoxy-1H-Indazole and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a methoxy group at the 7th position of the 1H-indazole ring system can significantly influence the molecule's physicochemical properties and biological targets. This technical guide provides an in-depth overview of the reported biological activities of 7-methoxy-1H-indazole and its derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Indazole-pyrimidine based | VEGFR-2 | 0.0345 | [1] |

| 2 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole | GSK-3β | 0.35 | [1] |

| 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 0.0691 | [1] |

| 4 | Indazole-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |

| 5 | Indazole-3-amine | Hep-G2 (Hepatoma) | 3.32 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of indazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

-

This compound derivatives

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.625 to 10 µM) and incubated for another 48 hours.[2]

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anticancer Signaling Pathways

Several indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[1] For instance, some derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase 3 (GSK-3).[1] The binding of these inhibitors to the ATP-binding site of the kinase prevents phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation and survival.

References

The Pharmacological Profile and Therapeutic Potential of 7-Methoxy-1H-indazole: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties and potential therapeutic applications of 7-methoxy-1H-indazole, a notable inhibitor of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed examination of the compound's mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

Introduction

This compound is a heterocyclic small molecule belonging to the indazole class of compounds. It has garnered significant scientific interest due to its selective inhibitory activity against neuronal nitric oxide synthase (nNOS), an enzyme implicated in a variety of physiological and pathological processes. The overproduction of nitric oxide (NO) by nNOS is associated with neurodegenerative diseases, pain, and inflammation, making selective nNOS inhibitors like this compound promising candidates for therapeutic intervention. This guide synthesizes the current knowledge on this compound, presenting its pharmacological profile, outlining its potential therapeutic uses, and providing detailed experimental protocols for its synthesis and biological evaluation.

Pharmacological Profile

This compound functions as a competitive inhibitor of neuronal nitric oxide synthase. Its primary mechanism of action involves binding to the active site of the nNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

Quantitative Pharmacological Data

The inhibitory potency of this compound against different nitric oxide synthase isoforms has been quantified, demonstrating a preferential inhibition of nNOS. The following table summarizes the key pharmacological parameters.

| Compound | Target | IC50 (µM) | Percent Inhibition |

| This compound | nNOS | 1.5[1] | 80.0%[1] |

| iNOS | 5.5[1] | ~70% (estimated)[1] | |

| eNOS | Not Reported | Not Reported |

nNOS: neuronal Nitric Oxide Synthase; iNOS: inducible Nitric Oxide Synthase; eNOS: endothelial Nitric Oxide Synthase; IC50: half-maximal inhibitory concentration.

Potential Therapeutic Uses

The selective inhibition of nNOS by this compound suggests its potential utility in a range of therapeutic areas where excessive NO production by this isoform plays a pathogenic role.

-

Neurodegenerative Diseases: Overactivation of nNOS is a key factor in the excitotoxic cascade leading to neuronal damage in conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). By mitigating NO-mediated neurotoxicity, this compound could offer a neuroprotective strategy.

-

Neuropathic Pain: nNOS is involved in the sensitization of central and peripheral neurons that contributes to the development and maintenance of chronic pain states. Inhibition of nNOS may therefore provide an analgesic effect in neuropathic pain conditions.

-

Inflammatory Disorders: While iNOS is the primary isoform associated with inflammation, nNOS also contributes to inflammatory processes, particularly in the central nervous system. The inhibitory action of this compound on nNOS could be beneficial in neuroinflammatory conditions.

-

Migraine: Nitric oxide is a known trigger of migraine headaches. Selective inhibition of nNOS may represent a novel therapeutic approach for the acute treatment and prophylaxis of migraine.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from 2-methoxy-6-nitrotoluene, involving a series of established chemical transformations.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol:

-

Step 1: Reductive Cyclization: 2-Methoxy-6-nitrotoluene is subjected to a reductive cyclization reaction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents (e.g., SnCl2/HCl). This step aims to reduce the nitro group to an amine, which then intramolecularly attacks a suitable position on the aromatic ring to form the indazole core.

-

Step 2: Aromatization: The resulting dihydroindazole intermediate is then aromatized to yield this compound. This can often be achieved by air oxidation or by using a mild oxidizing agent.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to afford pure this compound.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of this compound on nNOS can be determined using a colorimetric method known as the Griess assay. This assay measures the amount of nitrite, a stable and quantifiable breakdown product of nitric oxide.

Experimental Workflow for nNOS Inhibition Assay

Caption: Workflow for the nNOS inhibition assay using the Griess method.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant nNOS enzyme, L-arginine (substrate), NADPH, calmodulin, and calcium chloride in a suitable buffer (e.g., HEPES buffer, pH 7.4). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series. Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Enzyme Reaction: In a 96-well plate, add the nNOS enzyme, L-arginine, NADPH, calmodulin, and calcium chloride to each well. Add varying concentrations of this compound to the test wells and an equivalent volume of solvent to the control wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a suitable reagent, such as a zinc sulfate solution, to precipitate the enzyme.

-

Nitrite Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new 96-well plate. Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.

-

Data Acquisition and Analysis: Measure the absorbance of each well at 540 nm using a microplate reader. Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each sample from the standard curve. Determine the percentage of nNOS inhibition for each concentration of this compound and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathway

This compound exerts its effects by inhibiting the neuronal nitric oxide synthase (nNOS) signaling pathway.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Caption: The inhibitory effect of this compound on the nNOS signaling pathway.

Conclusion

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase with a clear potential for development as a therapeutic agent for a variety of neurological and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound. Its favorable pharmacological profile warrants continued investigation into its efficacy and safety in preclinical and clinical settings.

References

Spectroscopic Profile of 7-methoxy-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-methoxy-1H-indazole. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported experimental data and predicted spectroscopic values derived from spectral data of structurally related compounds and established principles of spectroscopic theory. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.27 | br s | - | N-H |

| 8.01 | d | 1.5 | H-3 |

| 7.30 | d | 8.0 | H-4 |

| 7.02 | dd | 8.0, 7.5 | H-5 |

| 6.82 | d | 7.5 | H-6 |

| 3.94 | s | - | OCH3 |

| Solvent: DMSO-d6 |

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-7 |

| ~141 | C-7a |

| ~134 | C-3 |

| ~128 | C-5 |

| ~121 | C-3a |

| ~115 | C-4 |

| ~105 | C-6 |

| ~55 | OCH3 |

| Solvent: DMSO-d6. Predicted values are based on the analysis of 7-substituted indazole derivatives and general substituent effects. |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300-3000 | Broad | N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (CH3) |

| ~1620 | Medium | C=C aromatic ring stretching |

| ~1580 | Medium | C=C aromatic ring stretching |

| ~1480 | Strong | C-O-C asymmetric stretching |

| ~1250 | Strong | C-O-C symmetric stretching |

| ~1100 | Medium | C-N stretching |

| ~800-700 | Strong | Aromatic C-H out-of-plane bending |

| Predicted values are based on the typical absorption frequencies of functional groups present in the molecule. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Identity |

| 148 | [M]+• (Molecular Ion) |

| 133 | [M - CH3]+ |

| 105 | [M - CH3 - CO]+ or [M - HNCO]+ |

| 78 | [C6H4N]+ |

| Prediction is based on common fragmentation patterns of methoxy-substituted N-heterocyclic compounds under electron ionization (EI). |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. 1H NMR chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. 13C NMR chemical shifts are referenced to the solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid this compound is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm-1. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

A Technical Guide to the Annular Tautomerism of 7-Methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their pharmacological efficacy is intimately linked to their molecular structure, particularly the phenomenon of annular tautomerism. This guide provides an in-depth technical analysis of the tautomeric equilibrium of 7-methoxy-1H-indazole, a substituted indazole of significant interest. We will explore the structural nuances of the primary 1H- and 2H-tautomers, detail rigorous experimental and computational methodologies for their characterization, and discuss the profound implications of this tautomerism on drug design and development. This document serves as a comprehensive resource, synthesizing theoretical principles with practical, field-proven protocols to empower researchers in their structural elucidation and drug discovery endeavors.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in drug discovery, present in a wide array of pharmacologically active compounds.[1] Indazoles typically exist as two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1] Generally, the 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable and thus predominates over the quinonoid 2H form.[1][2][3][4] This stability difference is often attributed to the greater aromaticity of the 1H form.[4]

The specific tautomeric form of a molecule is not a trivial detail; it governs a host of physicochemical properties critical for drug development, including:

-

Receptor Binding: The geometry and hydrogen bonding capabilities of a molecule, dictated by its tautomeric state, determine its affinity and selectivity for a biological target.

-

Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability are all influenced by the dominant tautomeric form.

-

Intellectual Property: The novelty and patentability of a new chemical entity can depend on the precise characterization and understanding of its isomeric and tautomeric forms.

For this compound, the electron-donating methoxy group at the 7-position introduces electronic effects that can influence the delicate balance of the tautomeric equilibrium. A thorough understanding and ability to quantify this equilibrium are therefore paramount for any research or development program involving this scaffold.

The Tautomeric Landscape of 7-Methoxy-indazole

The principal equilibrium for 7-methoxy-indazole involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.

-

1H-7-methoxy-indazole: The proton resides on the N1 nitrogen. This form maintains a benzenoid character in the fused benzene ring.

-

2H-7-methoxy-indazole: The proton is located on the N2 nitrogen. This arrangement results in a quinonoid-like structure for the carbocyclic ring.

The relative stability and population of these two forms can be influenced by various factors, including the solvent, temperature, and pH.

Caption: Tautomeric equilibrium between 1H- and 2H-7-methoxy-indazole.

Methodologies for Tautomeric Analysis: A Multi-pronged Approach

To ensure scientific rigor, a combination of orthogonal analytical techniques should be employed. The convergence of data from spectroscopic and computational methods provides a self-validating system for characterizing the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for elucidating molecular structure and dynamics in solution. It is particularly adept at distinguishing between tautomers by analyzing chemical shifts and coupling constants.[5][6]

Expert Insight: The chemical environment of every proton and carbon atom differs between the 1H and 2H tautomers, leading to distinct NMR spectra. For instance, the chemical shift of the C3 proton is a key indicator; it is typically more deshielded (appears at a higher ppm value) in 2H-indazoles compared to their 1H counterparts.[3] Furthermore, the presence of a broad, exchangeable N-H proton signal is characteristic of 1H-indazoles.[3]

Objective: To slow the rate of proton exchange between tautomers, allowing for the potential resolution of distinct signals for each species and the calculation of the equilibrium constant (K_T).

Methodology:

-

Sample Preparation: Prepare a solution of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Toluene-d₈) in a high-quality (e.g., Wilmad Class A) NMR tube.[7] The choice of solvent is critical, as it can influence the tautomeric equilibrium.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298 K).[7]

-

Temperature Reduction: Gradually decrease the spectrometer's probe temperature in increments of 10-20°C.[8][9] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[9][10]

-

Low-Temperature Acquisition: Continue decreasing the temperature until distinct sets of signals for the two tautomers are observed or until the solvent's freezing point is approached.[11] Common low-temperature targets are between -40°C and -80°C.[7][8]

-

Data Analysis: At a temperature where the exchange is slow, integrate the corresponding, well-resolved signals for the 1H and 2H tautomers. The ratio of the integrals directly corresponds to the ratio of the tautomers.

-

Equilibrium Constant (K_T): Calculate K_T using the formula: K_T = [2H-tautomer] / [1H-tautomer].

UV-Visible Spectroscopy

The difference in the electronic systems (benzenoid vs. quinonoid) of the 1H and 2H tautomers results in distinct UV-Vis absorption spectra.[12] This technique is particularly useful for studying how the equilibrium shifts in response to solvent polarity and hydrogen bonding capacity.[12]

Expert Insight: The two tautomers will exhibit different maximum absorption wavelengths (λ_max).[12] By running spectra in a variety of solvents, one can observe solvatochromic shifts (shifts in λ_max dependent on the solvent). Solvents capable of hydrogen bonding may preferentially stabilize one tautomer, leading to a significant shift in the equilibrium that is readily observable in the UV-Vis spectrum.[12]

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium in different solvent environments.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent (e.g., Dioxane).

-

Solvent Series: Prepare a series of dilute solutions by adding an aliquot of the stock solution to a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the spectra. A significant change in the shape of the spectrum or a shift in λ_max between solvents indicates a shift in the tautomeric equilibrium.[13] The presence of an isosbestic point suggests a clean equilibrium between two species.

Computational Chemistry (DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico method to predict the relative stabilities of tautomers.[14][15] These studies can corroborate experimental findings and offer insights into the intrinsic energetic preferences of the molecule.[16]

Expert Insight: By calculating the total electronic energy (with zero-point energy correction) of the optimized geometries of both the 1H and 2H tautomers, one can determine which is thermodynamically more stable in the gas phase.[2][17] More advanced models can also incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to predict stability in solution.[13][18]

Objective: To calculate the relative Gibbs free energy (ΔG) between the 1H and 2H tautomers.

Methodology:

-

Structure Generation: Build the 3D structures of both 1H- and 2H-7-methoxy-indazole.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[16]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Energy Calculation: Extract the Gibbs free energy (G) for each tautomer.

-

Relative Energy (ΔG): Calculate the energy difference: ΔG = G(2H-tautomer) - G(1H-tautomer). A positive ΔG indicates that the 1H-tautomer is more stable.

Data Synthesis and Expected Results

The following tables summarize the kind of quantitative data that can be obtained from the described methodologies.

Table 1: Predicted Relative Energies of Tautomers (DFT)

| Tautomer | Level of Theory | Phase | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| 1H-Indazole (Parent) | MP2/6-31G* | Gas | 0.0 (Reference) | 0.0 (Reference) |

| 2H-Indazole (Parent) | MP2/6-31G* | Gas | +3.6 | +4.1[4] |

| 1H-7-Methoxy-indazole | B3LYP/6-31G** | Gas | Predicted | Predicted |

| 2H-7-Methoxy-indazole | B3LYP/6-31G** | Gas | Predicted | Predicted |

Table 2: Tautomeric Ratio (K_T) from VT-NMR

| Solvent | Temperature (°C) | K_T = [2H]/[1H] | Predominant Tautomer |

|---|---|---|---|

| DMSO-d₆ | -60 | Experimental Result | Determined |

| Methanol-d₄ | -80 | Experimental Result | Determined |

| Toluene-d₈ | -80 | Experimental Result | Determined |

Caption: Integrated workflow for the comprehensive analysis of tautomerism.

Implications for Drug Development

The definitive characterization of the dominant tautomer of this compound is crucial for rational drug design. The position of the N-H proton directly impacts the molecule's hydrogen bond donor/acceptor pattern, which is a primary determinant of protein-ligand interactions. For example, if the 1H-tautomer predominates, the N-H group at the 1-position is a hydrogen bond donor, while the N2 atom is an acceptor. In the 2H-tautomer, this pattern is reversed. This seemingly small change can dramatically alter the binding mode and affinity of the compound for its target, ultimately affecting its biological activity. An incorrect assumption about the tautomeric state can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts, wasting valuable resources.

Conclusion

The annular tautomerism of this compound is a complex equilibrium that demands a rigorous, multi-faceted analytical approach. By systematically applying a combination of high-resolution VT-NMR, solvent-dependent UV-Vis spectroscopy, and corroborative DFT calculations, researchers can unambiguously determine the predominant tautomeric form under various conditions. This foundational knowledge is not merely academic; it is a critical prerequisite for the successful design and development of novel indazole-based therapeutics, ensuring that structure-activity relationships are built on a solid and accurate structural foundation.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. imserc.northwestern.edu [imserc.northwestern.edu]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Physicochemical Properties of 7-Methoxy-1H-indazole: A Technical Guide

This technical guide provides a detailed overview of the known physicochemical properties of 7-methoxy-1H-indazole, focusing on its solubility and pKa. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. The addition of a methoxy group to the indazole core can influence its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Data Summary

| Property | Value | Data Type | Source |

| pKa | 13.33 ± 0.40 | Predicted | [1] |

| Solubility | Data not available | - | - |

| Melting Point | 91-92 °C | Experimental | [1] |

| Boiling Point | 312.5 ± 15.0 °C | Predicted | [1] |

| Density | 1.244 ± 0.06 g/cm³ | Predicted | [1] |

Experimental Protocols

Given the absence of publicly available experimental data for the solubility and pKa of this compound, this section outlines standard, detailed methodologies for their determination.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

-

Volumetric flasks

-

Mechanical shaker or orbital incubator shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Prepare a series of vials with a known volume of the desired solvent.

-

Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the solubility of the compound in the selected solvent (e.g., in mg/mL or µg/mL).

Workflow for Shake-Flask Solubility Determination

pKa Determination: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed to determine the pKa of a compound by measuring the change in its absorbance spectrum as a function of pH.

Principle: The absorbance of a compound that can exist in protonated and deprotonated forms will vary with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Apparatus and Reagents:

-

This compound

-

A series of buffers with a wide range of known pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions covering a pH range that brackets the expected pKa.

-

For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution. Ensure the final concentration of the organic solvent is low to avoid affecting the pH.

-

Measure the UV-Vis spectrum of each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of each sample at this chosen wavelength.

-

Plot the absorbance versus pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values, which corresponds to the inflection point of the resulting sigmoidal curve.

Workflow for pKa Determination by UV-Vis Spectrophotometry

Biological Context

This compound is known to be an inhibitor of neuronal nitric oxide synthase (nNOS)[1]. Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. The physicochemical properties detailed in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its potential as a therapeutic agent.

References

The Core Mechanism of 7-Methoxy-1H-indazole in Biological Systems: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of 7-methoxy-1H-indazole, a small molecule inhibitor primarily targeting neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals engaged in neurobiology, pharmacology, and medicinal chemistry.

Executive Summary

This compound is a member of the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. The primary biological mechanism of action for this compound is the inhibition of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme responsible for the production of nitric oxide (NO) in the nervous system. By inhibiting nNOS, this compound modulates the downstream signaling pathways of NO, which has significant implications for neurotransmission, neurovascular coupling, and pathological states associated with excessive NO production.

Primary Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The most definitive evidence for the biological activity of this compound points to its role as an inhibitor of neuronal nitric oxide synthase. A key study identified 7-methoxyindazole as the most active compound in a series of methoxyindazoles in an in vitro enzymatic assay of nNOS activity, although it was found to be less potent than the well-characterized inhibitor, 7-nitroindazole (7-NI)[1][2]. The inhibition of nNOS by this compound suggests that the nitro-substitution, present in many potent indazole-based NOS inhibitors, is not essential for biological activity[1][2].

The inhibition of nNOS disrupts the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide. As a gaseous signaling molecule, NO plays a critical role in various physiological and pathophysiological processes in the central nervous system.

The Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Under physiological conditions, neuronal activity, particularly the activation of N-methyl-D-aspartate (NMDA) receptors, leads to an influx of calcium ions (Ca²⁺). This influx activates calmodulin (CaM), which in turn binds to and activates nNOS. Activated nNOS then produces NO, which diffuses to adjacent cells and activates its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates most of the downstream effects of NO, including the activation of protein kinase G (PKG), modulation of phosphodiesterases (PDEs), and gating of cyclic nucleotide-gated ion channels[3].

This compound acts by directly inhibiting the nNOS enzyme, thereby preventing the synthesis of NO and attenuating the entire downstream signaling cascade.

Quantitative Data

While direct quantitative data for this compound is not widely available in public literature, data for the structurally related and extensively studied nNOS inhibitor, 7-nitroindazole (7-NI), provides a valuable benchmark for understanding the potency of this class of compounds.

| Compound | Target | Assay Type | IC₅₀ Value (µM) | Reference |

| 7-Nitroindazole (7-NI) | Mouse Cerebellar NOS | in vitro | 0.47 | [4] |

| 7-Nitroindazole (7-NI) | Rat Striatal NOS | in vitro | 0.68 | [5] |

| 7-Nitroindazole (7-NI) | Rat Cerebellar NOS | in vitro | 0.64 | [5] |

| 7-Nitroindazole (7-NI) | Rat Hippocampal NOS | in vitro | 1.53 | [5] |

| This compound | Neuronal NOS | in vitro | Data not available. Reported as the most active in its series, but less potent than 7-NI. | [1][2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize nNOS inhibitors. These methodologies are representative of the techniques likely used to evaluate this compound.

In Vitro nNOS Activity Assay (Griess Assay)

This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).

Objective: To determine the in vitro inhibitory activity of a compound against the nNOS enzyme.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified nNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, calmodulin, tetrahydrobiopterin) in an assay buffer.

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

-

Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The enzymatic reaction is stopped.

-

Nitrite Quantification: The Griess reagent is added to the supernatant. This reagent reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

-

Data Analysis: The amount of nitrite produced is calculated from a standard curve. The percentage of inhibition is determined for each concentration of the inhibitor, and the IC₅₀ value is calculated using non-linear regression analysis.

Cell-Based nNOS Assay

This assay assesses the activity of inhibitors in a more physiologically relevant cellular environment.

Objective: To measure the inhibitory effect of a compound on NO production in cells expressing nNOS.

Methodology:

-

Cell Culture: Neuronal cells that endogenously express nNOS (or a cell line engineered to overexpress nNOS) are cultured in appropriate plates.

-

Inhibitor Treatment: Cells are pre-treated with the test compound at various concentrations for a specified duration.

-

Stimulation: Cells are stimulated to produce NO. For nNOS, this is typically achieved by applying an NMDA receptor agonist (like glutamate) or a calcium ionophore to increase intracellular Ca²⁺.

-

NO Measurement: The amount of NO (as nitrite/nitrate) released into the cell culture medium is quantified using the Griess assay or a fluorescent indicator (e.g., DAF-FM diacetate).

-

Data Analysis: The concentration-dependent inhibition of NO production is determined, and an IC₅₀ value is calculated.

Biological Implications and Therapeutic Potential

The inhibition of nNOS by this compound has several important biological consequences. Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, Parkinson's disease, and neurodegenerative conditions, where it contributes to excitotoxicity and oxidative stress[6]. Therefore, inhibitors like this compound may have neuroprotective effects.

Furthermore, nNOS inhibitors have been shown to possess antinociceptive (pain-relieving) properties, suggesting a role for neuronally-derived NO in pain signaling pathways[1]. The ability of this compound to inhibit nNOS in vivo and produce antinociceptive effects highlights its potential as a lead compound for the development of novel analgesics and neuroprotective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Pascale Schumann | University of Caen Lower Normandy | 8 Publications | 175 Citations | Related Authors [scispace.com]

- 6. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Methoxy Group: A Key Player in the Bioactivity of Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its versatility allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Among the various substituents, the methoxy group (-OCH₃) has emerged as a critical determinant of bioactivity in many indazole derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the methoxy group in modulating the pharmacological properties of indazoles, with a focus on their anticancer and anti-inflammatory activities. Through a detailed analysis of structure-activity relationships (SAR), experimental methodologies, and affected signaling pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel indazole-based therapeutics.

The methoxy group, though small, exerts a significant influence on a molecule's physicochemical properties, including its lipophilicity, electronic character, and hydrogen bonding capacity.[1][2] In the context of indazoles, the strategic placement of a methoxy group can enhance target binding affinity, improve pharmacokinetic profiles, and ultimately lead to more potent and selective drug candidates.[1][3] This guide will delve into specific examples of methoxy-substituted indazoles, presenting quantitative bioactivity data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological mechanisms.

The Physicochemical Impact of the Methoxy Group

The methoxy group's influence on the bioactivity of indazoles stems from its unique physicochemical properties. It is considered a non-lipophilic substituent when attached to an aromatic system, which can be advantageous in drug design by improving ligand efficiency without increasing LogP.[2] Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions, allowing for versatile binding to protein targets.[1] Furthermore, the methoxy group is an electron-donating group through resonance when positioned at the para position of a benzene ring, which can modulate the electronic properties of the indazole scaffold.[4] However, it can also be a metabolic liability due to O-demethylation, a factor that must be considered during drug development.[1]

Role in Anticancer Activity

Methoxy-substituted indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many indazole derivatives owe their anticancer effects to their ability to inhibit protein kinases. The methoxy group often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several methoxy-substituted indazoles have been identified as potent VEGFR-2 inhibitors. For instance, the presence of methoxy groups on the benzamide ring of quinazoline derivatives of indazole was found to be critical for their enhanced activity against VEGFR-2.[5]

GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is another important target in cancer therapy. Structure-activity relationship studies of 1H-indazole-3-carboxamide derivatives revealed that methoxy substitution at the 5-position of the indazole ring was important for high potency against GSK-3β.[5]

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle progression, and their dysregulation is linked to cancer. Docking studies of indazole derivatives have shown that a methoxy group can cause steric hindrance in the back pocket of Aurora A, leading to lower activity, highlighting the importance of its specific placement for optimal binding.[5]

HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a target for cancer immunotherapy. The incorporation of a methoxy group in reverse indazole inhibitors led to enhanced potency against HPK1.[6]

PLK4 Inhibition: Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its inhibitors are being explored as anticancer agents. The FDA-approved drug Axitinib, an indazole derivative, shows potent inhibitory activity against PLK4.[7]

Table 1: Quantitative Bioactivity of Methoxy-Substituted Indazoles as Kinase Inhibitors

| Compound Class | Target Kinase | Methoxy Substitution Position | Bioactivity (IC₅₀/Kᵢ) | Reference |

| Quinazoline-Indazoles | VEGFR-2 | Benzamide ring | 5.4 - 7 nM | [5] |

| 1H-Indazole-3-carboxamides | GSK-3β | 5-position of indazole | 0.35 - 1.7 µM | [5] |

| 3-(pyrrolopyridin-2-yl)indazoles | Aurora A | - | Lower activity due to steric hindrance | [5] |

| Reverse Indazoles | HPK1 | 2-fluoro-6-methoxy C(6) group | 89 nM | [6] |

| Axitinib (Indazole derivative) | PLK4 | - | Kᵢ = 4.2 nM | [7] |

Signaling Pathways Targeted by Methoxy-Substituted Indazole Kinase Inhibitors

The inhibition of the aforementioned kinases by methoxy-substituted indazoles disrupts critical signaling pathways involved in cancer progression.

VEGFR-2 Signaling Pathway:

Caption: VEGFR-2 signaling pathway and its inhibition.

GSK-3 Signaling Pathway:

Caption: Wnt/β-catenin pathway showing GSK-3β inhibition.

Role in Anti-inflammatory Activity

The anti-inflammatory properties of methoxy-substituted indazoles are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).

5-Lipoxygenase Inhibition: A notable example is 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, which strongly inhibits the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid catalyzed by 5-lipoxygenase with an IC₅₀ of 44 nM.[8]

COX-2 Inhibition: Several indazole derivatives have shown inhibitory activity against COX-2. The methoxy group can contribute to the selective binding of these compounds to the COX-2 active site.

Table 2: Quantitative Bioactivity of Methoxy-Substituted Indazoles as Anti-inflammatory Agents

| Compound | Target Enzyme | Bioactivity (IC₅₀) | Reference |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 nM | [8] |

| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | 12.32 - 23.42 µM |

Signaling Pathways in Inflammation

5-Lipoxygenase Pathway:

Caption: The 5-Lipoxygenase pathway and its inhibition.

COX-2 Pathway:

Caption: The COX-2 pathway in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of methoxy-substituted indazoles.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common fluorescence-based method for determining the inhibitory activity of compounds against a specific protein kinase.[9]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a stock solution of the kinase and a biotinylated peptide substrate in the kinase buffer.

-

Prepare a stock solution of ATP in the kinase buffer.

-

Prepare serial dilutions of the methoxy-substituted indazole compound in DMSO.

-

-

Assay Procedure:

-

Add the kinase, peptide substrate, and the test compound to a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

-

Incubate for 60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the methoxy-substituted indazole compound and incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[12][13][14]

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Cell Fixation:

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by the fluorescence intensity of PI.

-

-

Data Analysis:

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

-

Experimental Workflow: Synthesis to Bioactivity

The general workflow for the discovery and evaluation of novel methoxy-substituted indazoles is depicted below.

Caption: A typical drug discovery workflow for indazoles.

Conclusion

The methoxy group is a small but powerful modulator of the biological activity of indazole derivatives. Its strategic incorporation can significantly enhance potency and selectivity for a variety of therapeutic targets, particularly in the realms of oncology and inflammation. By understanding the intricate interplay between the physicochemical properties of the methoxy group and its interactions with biological macromolecules, researchers can continue to leverage this versatile substituent to design the next generation of indazole-based drugs. This guide has provided a comprehensive overview of the current knowledge, from quantitative bioactivity data and detailed experimental protocols to the visualization of key signaling pathways. This information serves as a valuable resource for the rational design and development of novel and effective therapeutic agents. The continued exploration of the chemical space around the methoxy-substituted indazole scaffold holds great promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]